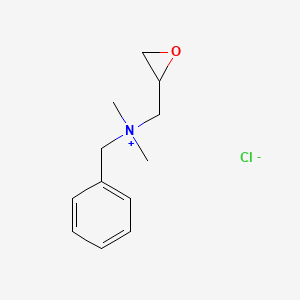
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride
Description
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is a quaternary ammonium compound with a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and an oxirane ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics.
Properties
CAS No. |
63560-79-2 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
benzyl-dimethyl-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(2,9-12-10-14-12)8-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PGYPBGPUEHECRI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1CO1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride typically involves the reaction of benzyl chloride with N,N-dimethylethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with epichlorohydrin to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Secondary amines are formed.
Substitution: Various substituted benzyl derivatives are produced.
Scientific Research Applications
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The antimicrobial activity of N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is primarily due to its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzethonium chloride: Known for its use in topical antiseptics and disinfectants.
Uniqueness
N-Benzyl-N,N-dimethyl(oxiran-2-yl)methanaminium chloride is unique due to the presence of the oxirane ring, which imparts additional reactivity and potential for chemical modifications. This structural feature distinguishes it from other quaternary ammonium compounds and expands its range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


